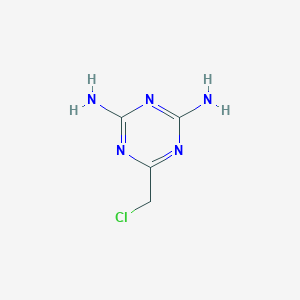

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine

Description

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine (CAS: 10581-62-1) is a triazine derivative with the molecular formula C₄H₆ClN₅ and a molecular weight of 159.58 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the 6-position of the triazine ring and two amine (-NH₂) groups at the 2- and 4-positions. The chloromethyl group is a highly reactive electrophilic site, enabling nucleophilic substitution reactions, which makes this compound a versatile intermediate in pharmaceutical and agrochemical synthesis . It is frequently employed in the preparation of dual-acting allosteric modulators, such as FFAR1/FFAR4 inhibitors, by coupling with phenolic or heteroaromatic substituents .

Properties

IUPAC Name |

6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-1-2-8-3(6)10-4(7)9-2/h1H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHJTVMOGGJPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274789 | |

| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-62-1 | |

| Record name | 6-(chloromethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Component Synthesis and Dimroth Rearrangement

A foundational approach to dihydrotriazine derivatives involves three-component reactions, as demonstrated by Junaid et al. . In their work, N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines were synthesized via a one-pot method combining cyanoguanidine, aryl amines (e.g., aniline), and aryl aldehydes (e.g., benzaldehyde). The intermediate 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine undergoes a Dimroth rearrangement to yield the final product.

For 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, substituting benzaldehyde with chloromethyl-acetaldehyde could theoretically introduce the chloromethyl group at position 6. However, Junaid et al. noted that maintaining pH 10–11 is critical to prevent dehydrogenation and aromatization, which would eliminate the dihydro intermediate necessary for subsequent functionalization .

Chlorination Strategies for Methyl-Triazine Precursors

The European patent EP3331866B1 describes chlorination methods for triazine derivatives using POCl3 and PCl5. For instance, 2,4-dichloro-6-(6-trifluoromethylpyridin-2-yl)-1,3,5-triazine was prepared by treating the corresponding dione with POCl3/PCl5 at 100°C. This suggests that chlorination of a methyl group on triazine could be achievable under similar conditions.

Solvent Effects and Crystal Engineering

Junaid et al. observed that N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines form ethanol clathrates (1:1) upon recrystallization . While this phenomenon is specific to aryl-substituted derivatives, it highlights the role of solvent interactions in stabilizing intermediates. For chloromethyl analogs, polar aprotic solvents like DMF or DMSO may enhance solubility during chlorination steps, though competing side reactions (e.g., hydrolysis) must be mitigated.

Challenges in Regioselectivity and Stability

Triazine derivatives are prone to tautomerism and rearrangement. For example, annular prototropic tautomerism in dihydrotriazines can lead to regioisomeric mixtures unless reaction conditions are tightly controlled . Introducing a chloromethyl group adds steric and electronic complexities, potentially destabilizing the triazine ring. Thermal analyses in showed that desolvation of ethanol clathrates is irreversible, suggesting that high-temperature steps post-chlorination may degrade the target compound.

Comparative Analysis of Synthetic Routes

The table below extrapolates methodologies from the literature for adapting to this compound synthesis:

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Substitution Products: Depending on the nucleophile, products such as 6-(aminomethyl)-1,3,5-triazine-2,4-diamine or 6-(thiomethyl)-1,3,5-triazine-2,4-diamine can be formed.

Oxidation Products: Oxidation can yield compounds like 6-(chloromethyl)-1,3,5-triazine-2,4-dione.

Reduction Products: Reduction typically produces 6-(methylamino)-1,3,5-triazine-2,4-diamine.

Scientific Research Applications

Chemical Properties and Structure

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family characterized by a six-membered ring containing three nitrogen atoms. Its unique chloromethyl group enhances its reactivity and potential for forming various derivatives.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group, allowing for the formation of various derivatives. Key products include:

| Product | Reaction Type |

|---|---|

| 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine | Substitution with amines |

| 6-(Thiomethyl)-1,3,5-triazine-2,4-diamine | Substitution with thiols |

| 6-(Methylamino)-1,3,5-triazine-2,4-diamine | Reduction reactions |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance:

- A series of synthesized compounds were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans). The results indicated notable antimicrobial activity compared to standard drugs like benzyl penicillin and ketoconazole .

Anticancer Potential

Research has also highlighted the potential of this compound in cancer treatment. Specifically:

- Compounds derived from this compound have been investigated for their ability to inhibit lysophosphatidic acid acyltransferase β activity. This inhibition is linked to reduced cancer cell proliferation .

Industrial Applications

In industrial settings, this compound is utilized in:

- Agrochemicals : It plays a role in the formulation of herbicides and pesticides due to its reactivity with various nucleophiles.

- Dyes and Polymers : The compound is involved in synthesizing dyes and polymer additives that enhance material properties.

Case Study 1: Antimicrobial Activity Evaluation

In a study published in the Research Journal of Pharmacy and Technology, researchers synthesized novel derivatives of this compound and evaluated their antimicrobial efficacy. The results showed that several compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Research

A patent application detailed the use of triazine derivatives in inhibiting specific cancer-related enzymes. The findings suggested that these compounds could serve as potential therapeutic agents against certain types of cancer by targeting metabolic pathways essential for tumor growth .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. This reactivity is the basis for its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Biological Activity

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Characterized by a triazine ring with chloromethyl and amino substituents, this compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its synthesis, biological effects, and potential therapeutic uses based on various research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molar mass of approximately 188.6 g/mol. The synthesis typically involves chlorination of 1,3,5-triazine derivatives followed by amination reactions. Common methods include:

- Chlorination of triazine precursors : Using reagents like cyanuric chloride and ammonia under controlled conditions.

- Substitution reactions : The chloromethyl group can be replaced by various nucleophiles (e.g., amines) to yield different derivatives.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazine derivatives. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Studies : A derivative of triazine was shown to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29) through the inhibition of phosphatidylinositol 3-kinases (PI3K) pathways .

- Mechanism of Action : The compound's activity is attributed to its ability to alkylate DNA and inhibit critical cellular processes such as angiogenesis and cell proliferation .

Antimicrobial Activity

Triazine derivatives also demonstrate antimicrobial properties. The presence of halogen substituents enhances their reactivity against microbial targets:

- In Vitro Studies : Several studies have reported that triazines can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Potential Applications : These compounds may serve as lead compounds for developing new antimicrobial agents.

Study 1: Antitumor Activity

A study focused on a series of triazine derivatives found that specific substitutions led to enhanced antitumor activity against breast cancer (MCF-7) and glioma cell lines. The most effective derivative induced significant apoptosis and reduced tumor growth in vitro .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various triazine derivatives against common pathogens. Results indicated that compounds with chloromethyl groups exhibited higher inhibitory concentrations against Staphylococcus aureus compared to their non-halogenated counterparts.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Q & A

Q. What are the key spectroscopic methods for characterizing 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine, and how should data be interpreted?

Methodological Answer:

- IR Spectroscopy : Analyze the spectrum for N–H stretching (3100–3500 cm⁻¹), C–Cl stretching (~750 cm⁻¹), and triazine ring vibrations (1500–1600 cm⁻¹). Ensure baseline correction and compare with reference spectra from solid-state KBr pellets .

- NMR : Use ¹H NMR (400 MHz) to identify NH₂ protons (δ 5.5–7.0 ppm, broad) and chloromethyl protons (δ 4.0–4.5 ppm). In NMR, the triazine carbons appear at δ 160–170 ppm, while the chloromethyl carbon is near δ 45 ppm. Confirm peak assignments using 2D NMR (e.g., HSQC) .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer:

- Stepwise Condensation : React cyanuric chloride with methylamine derivatives under controlled pH (pH 8–10) to introduce the chloromethyl group. Use ice-cold conditions to prevent over-substitution .

- Microwave-Assisted Synthesis : Reduce reaction time by 50% using microwave irradiation (100–120°C, 30–60 min) with triethylamine as a base. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation : Prepare buffered solutions (pH 2–12) and incubate at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm. The chloromethyl group is prone to hydrolysis at pH > 10, forming hydroxyl derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitutions) impact antimicrobial activity?

Methodological Answer:

- SAR Studies : Replace the chloromethyl group with electron-withdrawing aryl groups (e.g., 3-chloro-2-fluorophenyl) to enhance lipophilicity and membrane penetration. Test against Staphylococcus aureus (MIC ≤ 1 µg/mL) using broth microdilution assays. Correlate activity with logP values and Hammett σ constants .

- Mechanistic Insights : Use fluorescence microscopy to observe disruption of bacterial biofilms. Synergistic effects with β-lactams suggest inhibition of penicillin-binding proteins .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with homology models of E. coli dihydrofolate reductase (PDB: 1RX2). Prioritize docking poses where the triazine core forms hydrogen bonds with Asp27 and the chloromethyl group occupies a hydrophobic pocket .

- 3D-QSAR : Generate CoMFA models using steric/electrostatic fields from 20 derivatives. Validate with leave-one-out cross-validation (q² > 0.6) .

Q. How can crystallography resolve contradictions in proposed hydrogen-bonding networks?

Methodological Answer:

Q. What are the environmental degradation pathways, and how do they influence ecotoxicity studies?

Methodological Answer:

- Photolysis Studies : Exclude oxygen and irradiate with UV light (λ = 254 nm) to simulate sunlight. Identify chloroacetic acid as a byproduct via GC-MS. Compare half-lives (t₁/₂) in soil vs. aquatic systems using -labeled analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial MIC values: How to address variability?

- Standardization : Use CLSI guidelines for broth microdilution (e.g., cation-adjusted Mueller-Hinton broth). Control inoculum density (5 × 10⁵ CFU/mL) and include quality-control strains (E. coli ATCC 25922). Re-evaluate outliers using checkerboard assays to rule out solvent interference (e.g., DMSO) .

Q. Conflicting NMR assignments for NH₂ protons: How to resolve?

- Deuterium Exchange : Add D₂O to the NMR sample; NH₂ protons will disappear in spectra. Use -labeled compounds for HSQC to confirm connectivity .

Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| IR (KBr) | 3340 cm⁻¹ (N–H), 760 cm⁻¹ (C–Cl) | |

| ¹H NMR (CD₃OD) | δ 4.12 (s, 2H, CH₂Cl), δ 6.05 (s, 1H, NH) | |

| NMR | δ 45.7 (CH₂Cl), δ 159.3 (C-triazine) |

Q. Table 2. Antimicrobial Activity of Derivatives

| Derivative | MIC (µg/mL) vs. S. aureus | logP |

|---|---|---|

| Chloromethyl | 2.5 | 1.2 |

| 3-Cl-2-F-phenyl | 0.8 | 2.7 |

| 2,5-diCl-phenyl | 1.2 | 3.1 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.